NH2-PEG8-acid

Catalog No.
S518605
CAS No.
756526-04-2
M.F
C19H39NO10
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG8-acid

CAS Number

756526-04-2

Product Name

NH2-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H39NO10

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)

InChI Key

YLKOHZCQTVYVDB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG8-acid

The exact mass of the compound Amino-PEG8-Acid is 441.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NH2-PEG8-acid, CAS 756526-04-2, is a high-purity, monodisperse heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a discrete eight-unit polyethylene glycol (PEG) chain.[1][2] This defined structure provides a precise spacer length, which is critical in advanced applications such as antibody-drug conjugates (ADCs), PROTACs, and nanoparticle surface functionalization.[3][4][5][6] Unlike polydisperse PEG mixtures, its exact molecular weight ensures high reproducibility in synthesis, leading to homogenous final products with consistent pharmacokinetic and physicochemical properties.[7][8]

Substituting monodisperse NH2-PEG8-acid with cheaper, polydisperse PEG alternatives introduces significant product heterogeneity, complicating purification and yielding conjugates with inconsistent drug-to-antibody ratios (DARs) and variable pharmacokinetic profiles.[7][8] Using a non-PEG aliphatic linker of similar length, such as an aminocarboxylic acid, drastically reduces aqueous solubility, increasing the risk of aggregation for hydrophobic drug conjugates.[9] Furthermore, altering the defined PEG8 length to shorter (e.g., PEG4) or longer (e.g., PEG12) chains can negatively impact the final molecule's performance by introducing steric hindrance that reduces binding affinity or by creating suboptimal spacing that prevents effective engagement with the biological target.[10]

Ensures Product Homogeneity and Batch-to-Batch Consistency Over Polydisperse Alternatives

Unlike polydisperse PEGs which are heterogeneous mixtures of different chain lengths, NH2-PEG8-acid is a single, pure compound with a Polydispersity Index (PDI) of 1.0.[11] This structural homogeneity is critical for manufacturing consistency. Mass spectrometry analysis of conjugates derived from monodisperse PEGs shows a single major peak corresponding to the exact molecular weight, whereas polydisperse PEGs result in a broad distribution of peaks, complicating characterization and regulatory approval.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (structurally defined)
Comparator Or BaselinePolydisperse PEG Linkers: >1.0 (heterogeneous mixture)
Quantified DifferenceDefined molecular structure vs. a distribution of molecular weights
ConditionsGeneral characterization of PEG linkers for bioconjugate manufacturing.

Using a monodisperse linker is critical for achieving a homogeneous final product, simplifying purification, ensuring batch-to-batch reproducibility, and streamlining regulatory submissions.

Optimizes Pharmacokinetics by Balancing Hydrophilicity and Linker Length

In a systematic study on antibody-drug conjugates (ADCs) in rats, increasing the linear PEG linker length from PEG2 to PEG8 progressively decreased the ADC clearance rate.[11] The clearance rate for an ADC with a PEG8 linker was approximately 1.5 mL/day/kg, marking a plateau in performance where longer linkers like PEG12 and PEG24 offered minimal additional improvement. This demonstrates that the PEG8 length provides an optimal balance for improving circulation time without adding unnecessary length that could impede target binding.

Evidence DimensionADC Clearance Rate (mL/day/kg)
Target Compound Data~1.5 (for PEG8 linker)
Comparator Or BaselinePEG2 Linker: ~2.5; PEG4 Linker: ~2.0; PEG12 Linker: ~1.5
Quantified DifferenceUp to 40% reduction in clearance compared to shorter PEG2 linkers, reaching an optimal plateau.
ConditionsClearance of a non-binding IgG-based ADC with a drug-to-antibody ratio (DAR) of 8 in Sprague-Dawley rats.

Selecting the PEG8 length provides a near-maximal increase in circulation half-life, enhancing tumor accumulation and therapeutic potential without the potential drawbacks of longer, more sterically hindering chains.

Reduces Non-Specific Protein Adsorption on Functionalized Surfaces

Functionalizing nanoparticle surfaces with PEG is a standard method to reduce non-specific protein binding and subsequent cellular uptake.[11][12] In a study comparing bare and PEGylated polymer-coated nanoparticles, PEGylation reduced the thickness of the adsorbed human serum albumin (HSA) layer by 50%, from ~3 nm on bare nanoparticles to ~1.5 nm on PEGylated surfaces.[11] This 'stealth' effect is crucial for in-vivo applications and diagnostic assays.

Evidence DimensionAdsorbed HSA Layer Thickness
Target Compound Data~1.5 nm (for PEGylated nanoparticles)
Comparator Or BaselineBare (non-PEGylated) Nanoparticles: ~3.0 nm
Quantified Difference50% reduction in non-specific protein adsorption
ConditionsFluorescence correlation spectroscopy measurement of human serum albumin (HSA) adsorption onto polymer-coated nanoparticles.

For nanoparticle-based diagnostics or therapeutics, using a PEG8 linker to create a hydrophilic surface layer minimizes biofouling, reduces clearance by the immune system, and improves targeting specificity.

Development of Antibody-Drug Conjugates (ADCs) with Optimized Pharmacokinetics

The defined PEG8 length is ideal for conjugating hydrophobic payloads to antibodies. It enhances solubility and provides the optimal increase in hydrodynamic radius to prolong circulation half-life, as evidenced by clearance rate data.[11][12] The monodisperse nature of the linker ensures the production of homogeneous ADCs with a consistent DAR, which is a critical quality attribute for therapeutic development.[13]

Synthesis of PROTACs and Molecular Glues Requiring Precise Spacer Length

In PROTAC design, the linker length is critical for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The PEG8 linker provides a flexible, hydrophilic spacer of a known length (~29 Å), allowing for systematic optimization of degrader efficacy.[14] Its discrete nature ensures that structure-activity relationship (SAR) studies are based on a defined chemical entity, not a mixture.

Fabrication of Biosensors and Nanoparticles with Reduced Biofouling

When developing diagnostic nanoparticles or coating biosensor surfaces for use in complex biological fluids like plasma, NH2-PEG8-acid is the right choice. Its ability to form a dense, hydrophilic layer significantly reduces non-specific protein adsorption.[15] This 'stealth' property minimizes background noise in assays and prevents rapid clearance of nanoparticles in vivo, leading to more sensitive and reliable performance.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

441.25739644 Da

Monoisotopic Mass

441.25739644 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types